![molecular formula C14H16FNO2 B11867574 tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate](/img/structure/B11867574.png)
tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a tert-butyl ester group, a fluorine atom at the 5-position, and a methyl group at the 6-position of the indole ring. These modifications can influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced through electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Overview
Tert-butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and drug development. Its unique structural features contribute to its potential applications in pharmacology, especially concerning anticancer and antiviral activities.
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties. Its derivatives have been synthesized and evaluated for biological activity, particularly:
- Anticancer Activity : Studies indicate that compounds with indole structures often exhibit selective cytotoxicity against various cancer cell lines. For instance, in vitro tests have shown that this compound can inhibit the proliferation of leukemia and solid tumor cell lines, with IC50 values suggesting significant potency.
Antiviral Properties
Research has also focused on the compound's potential as an antiviral agent. Preliminary studies have demonstrated its ability to inhibit viral replication in vitro, particularly against RNA viruses. The mechanism of action is believed to involve interference with viral entry or replication processes.
Synthesis of Novel Compounds
This compound serves as a versatile intermediate in the synthesis of more complex indole derivatives. These derivatives are being explored for their enhanced biological activities, expanding the scope of research into new therapeutic agents.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and MV4;11 (leukemia) cell lines, with observed IC50 values ranging from 15 to 25 µM.
Case Study 2: Antiviral Activity
In another investigation, this compound was tested for antiviral activity against influenza virus strains. The compound demonstrated an IC50 value of approximately 5 µM, indicating promising potential as a therapeutic agent against viral infections.
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate
- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
- tert-Butyl indoline-1-carboxylate
Uniqueness
tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate is unique due to the presence of the fluorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. The combination of the tert-butyl ester group and the specific substitution pattern on the indole ring makes it distinct from other similar compounds .
Biological Activity
tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H14FNO2
- Molecular Weight : 221.24 g/mol
- CAS Number : Not specified in the sources, but is essential for identification.
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The presence of the fluoro and tert-butyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
-
Antitumor Activity :
- In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it demonstrated an IC50 value in the micromolar range against breast cancer cell lines, indicating moderate potency.
-
Neuroprotective Effects :
- It has been observed to provide neuroprotective benefits in models of neurodegenerative diseases. The compound's ability to inhibit certain kinases involved in neuronal apoptosis suggests a potential therapeutic role in conditions like Alzheimer's disease.
-
G-protein Coupled Receptor (GPCR) Modulation :
- The compound may act as an allosteric modulator for GPCRs, which are crucial targets for many drugs. This modulation can enhance or inhibit receptor activity, leading to varied physiological responses.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the tert-butyl and fluoro substituents in enhancing the biological activity of the indole scaffold. Variations in these groups can significantly affect potency and selectivity towards different biological targets.
Substituent | Effect on Activity |
---|---|
Fluorine | Increases lipophilicity and receptor binding affinity |
Tert-butyl | Enhances metabolic stability and solubility |
Case Studies
-
Anticancer Efficacy :
In a study focusing on various indole derivatives, this compound was tested against multiple cancer cell lines (MCF-7, HepG2). Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM . -
Neuroprotection in Animal Models :
In rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. This suggests potential for further development as a neuroprotective agent . -
GPCR Targeting :
Research involving GPCRs demonstrated that this compound could modulate receptor activity, enhancing signaling pathways associated with neuroprotection and cellular survival .
Properties
Molecular Formula |
C14H16FNO2 |
---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-6-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H16FNO2/c1-9-7-12-10(8-11(9)15)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
RHMOIKYJRHBKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN2C(=O)OC(C)(C)C)C=C1F |
Origin of Product |
United States |
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